molecular formula C9H11BrN2O2 B11795709 Ethyl 1-allyl-3-bromo-1H-pyrazole-4-carboxylate

Ethyl 1-allyl-3-bromo-1H-pyrazole-4-carboxylate

Cat. No.: B11795709
M. Wt: 259.10 g/mol
InChI Key: DRCFBOIPZHCELC-UHFFFAOYSA-N
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Comparison with Similar Compounds

Ethyl 1-allyl-3-bromo-1H-pyrazole-4-carboxylate can be compared with other pyrazole derivatives:

Biological Activity

Ethyl 1-allyl-3-bromo-1H-pyrazole-4-carboxylate is a heterocyclic compound belonging to the pyrazole family. Its structure features a five-membered ring containing two nitrogen atoms, with an allyl group at position 1 and a bromine atom at position 3. This unique arrangement contributes to its distinct chemical properties and potential applications in medicinal chemistry and agrochemicals. The molecular formula is C9H10BrN2O2C_9H_{10}BrN_2O_2 and it has a molecular weight of approximately 234.05 g/mol .

General Properties

Research indicates that this compound exhibits various biological activities, particularly in the realms of antimicrobial and anti-inflammatory effects. Its structural characteristics suggest potential interactions with different biological targets, which could lead to therapeutic applications.

Antimicrobial Activity

Studies have demonstrated that this compound shows efficacy against several pathogens, indicating its potential as a lead compound for drug development. For instance, it has been evaluated against bacteria such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting their growth .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Preliminary studies suggest that it may act as a COX-2 inhibitor, similar to other pyrazole derivatives like celecoxib, which is used clinically for pain relief and inflammation reduction .

The mechanism by which this compound exerts its biological effects involves binding to specific enzymes or receptors within the body. Research has focused on its binding affinity and the subsequent influence on biological pathways, which are crucial for understanding its therapeutic potential .

Comparative Analysis of Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeatureUnique Aspect
Ethyl 3-bromo-1H-pyrazole-4-carboxylateBromine atom at position 3Different reactivity profile due to substitution
Ethyl 5-bromo-1-methyl-1H-pyrazoleMethyl group instead of allylMay exhibit different biological activities
Ethyl 3-chloro-1H-pyrazoleChlorine atom instead of bromineDifferent electronic effects due to chlorine
Ethyl 3-fluoro-1H-pyrazoleFluorine atomSignificant electronic effects due to fluorine

The specific electronic and steric effects imparted by both the bromine atom and the allyl group in this compound significantly influence its stability, reactivity, and interaction with biological targets .

Study on Antimicrobial Efficacy

In a recent study published in PubMed, this compound was tested against various bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, suggesting significant antimicrobial activity .

Anti-inflammatory Activity Assessment

Another investigation focused on the anti-inflammatory effects of this compound using an animal model. The study found that administration of this compound resulted in a marked reduction in inflammatory markers, comparable to established anti-inflammatory drugs .

Properties

Molecular Formula

C9H11BrN2O2

Molecular Weight

259.10 g/mol

IUPAC Name

ethyl 3-bromo-1-prop-2-enylpyrazole-4-carboxylate

InChI

InChI=1S/C9H11BrN2O2/c1-3-5-12-6-7(8(10)11-12)9(13)14-4-2/h3,6H,1,4-5H2,2H3

InChI Key

DRCFBOIPZHCELC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(N=C1Br)CC=C

Origin of Product

United States

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